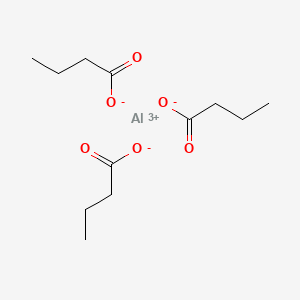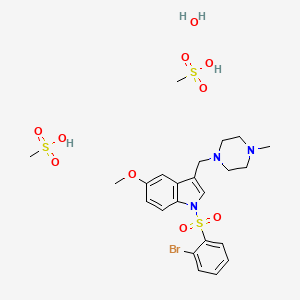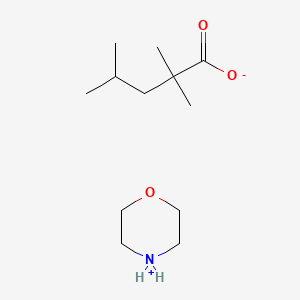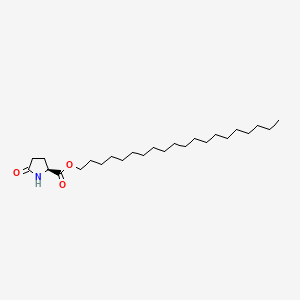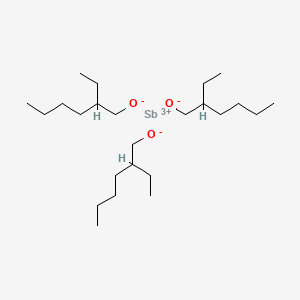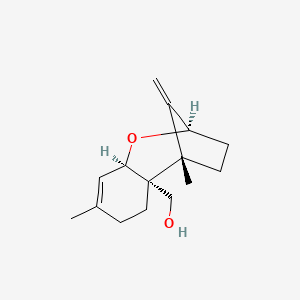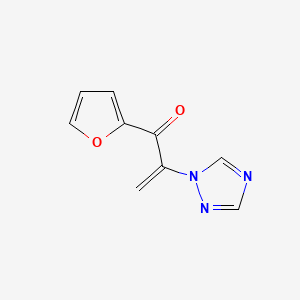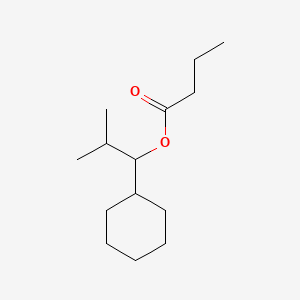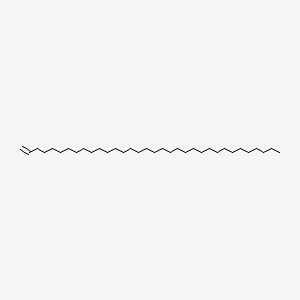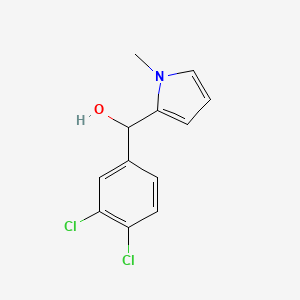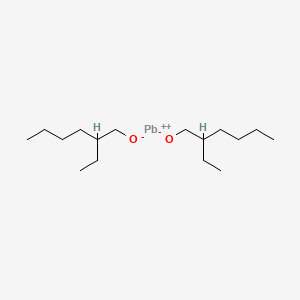
Lead bis(2-ethylhexanolate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lead bis(2-ethylhexanolate) is an organometallic compound with the chemical formula ( \text{Pb(C}8\text{H}{15}\text{O}_2)_2 ). It is commonly used in various industrial applications due to its unique properties, such as its ability to act as a catalyst and stabilizer. This compound is typically a yellowish liquid that is insoluble in water but soluble in organic solvents like ethyl ether and benzene .
Vorbereitungsmethoden
Lead bis(2-ethylhexanolate) can be synthesized through the reaction of lead monoxide with 2-ethylhexanoic acid. The reaction typically occurs in an organic solvent such as toluene. The general reaction is as follows:
[ \text{PbO} + 2 \text{C}8\text{H}{15}\text{O}_2\text{H} \rightarrow \text{Pb(C}8\text{H}{15}\text{O}_2)_2 + \text{H}_2\text{O} ]
In industrial settings, this compound is produced by reacting lead tetraacetate with 2-ethylhexanoic acid under controlled conditions .
Analyse Chemischer Reaktionen
Lead bis(2-ethylhexanolate) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form lead oxides.
Reduction: It can be reduced to elemental lead under specific conditions.
Substitution: It can participate in substitution reactions where the 2-ethylhexanoate ligands are replaced by other ligands.
Common reagents used in these reactions include sodium naphthalide for reduction and strong oxidizing agents for oxidation. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Lead bis(2-ethylhexanolate) has several scientific research applications:
Biology: It is used in the preparation of lead-based compounds for biological studies.
Medicine: It is explored for its potential use in medical imaging and diagnostic applications.
Industry: It is widely used in the coating industry as a drier, promoting the oxidation and polymerization of drying oils.
Wirkmechanismus
The mechanism of action of lead bis(2-ethylhexanolate) involves its ability to promote oxidation and polymerization reactions. In the coating industry, it accelerates the drying process of paints by promoting the oxidation of drying oils. In the plastic industry, it inhibits the thermal degradation of PVC by stabilizing the polymer chains .
Vergleich Mit ähnlichen Verbindungen
Lead bis(2-ethylhexanolate) is similar to other lead-based compounds such as lead naphthenate and lead acetate. it is unique due to its specific solubility properties and its effectiveness as a catalyst and stabilizer in various industrial processes. Similar compounds include:
Lead naphthenate: Used as a drier in paints and coatings.
Lead acetate: Used in the production of other lead compounds and as a mordant in dyeing processes.
Lead stearate: Used as a stabilizer in the plastic industry
Lead bis(2-ethylhexanolate) stands out due to its specific applications in the synthesis of intermetallic nanoparticles and its role in promoting the stability of PVC.
Eigenschaften
CAS-Nummer |
93840-04-1 |
|---|---|
Molekularformel |
C16H34O2Pb |
Molekulargewicht |
465 g/mol |
IUPAC-Name |
2-ethylhexan-1-olate;lead(2+) |
InChI |
InChI=1S/2C8H17O.Pb/c2*1-3-5-6-8(4-2)7-9;/h2*8H,3-7H2,1-2H3;/q2*-1;+2 |
InChI-Schlüssel |
IUNOSRQOHMZWDS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)C[O-].CCCCC(CC)C[O-].[Pb+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





